Azetidin-1-yl((2S,4R)-4-hydroxypyrrolidin-2-yl)methanone Azetidin-1-yl((2S,4R)-4-hydroxypyrrolidin-2-yl)methanone
Brand Name: Vulcanchem
CAS No.: 352278-25-2
VCID: VC15996104
InChI: InChI=1S/C8H14N2O2/c11-6-4-7(9-5-6)8(12)10-2-1-3-10/h6-7,9,11H,1-5H2/t6-,7+/m1/s1
SMILES:
Molecular Formula: C8H14N2O2
Molecular Weight: 170.21 g/mol

Azetidin-1-yl((2S,4R)-4-hydroxypyrrolidin-2-yl)methanone

CAS No.: 352278-25-2

Cat. No.: VC15996104

Molecular Formula: C8H14N2O2

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

Azetidin-1-yl((2S,4R)-4-hydroxypyrrolidin-2-yl)methanone - 352278-25-2

Specification

CAS No. 352278-25-2
Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
IUPAC Name azetidin-1-yl-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methanone
Standard InChI InChI=1S/C8H14N2O2/c11-6-4-7(9-5-6)8(12)10-2-1-3-10/h6-7,9,11H,1-5H2/t6-,7+/m1/s1
Standard InChI Key TXSZNCOJHGYZMO-RQJHMYQMSA-N
Isomeric SMILES C1CN(C1)C(=O)[C@@H]2C[C@H](CN2)O
Canonical SMILES C1CN(C1)C(=O)C2CC(CN2)O

Introduction

Nomenclature and Structural Features

Systematic Nomenclature

The compound’s IUPAC name, azetidin-1-yl((2S,4R)-4-hydroxypyrrolidin-2-yl)methanone, reflects its core structure:

  • Azetidin-1-yl: A four-membered saturated nitrogen-containing ring (azetidine) attached via its nitrogen atom.

  • (2S,4R)-4-hydroxypyrrolidin-2-yl: A five-membered pyrrolidine ring with hydroxyl (-OH) and ketone groups at positions 4 (R configuration) and 2 (S configuration), respectively.

  • Methanone: A carbonyl group (-C=O) bridging the azetidine and pyrrolidine moieties .

The stereochemistry is critical for its biological activity, as the (2S,4R) configuration influences molecular interactions with biological targets. The hydroxyl group enhances hydrophilicity, potentially improving solubility and binding affinity .

Spectroscopic Data

  • SMILES: C1C[C@H](NC1)C(=O)N2CCC2 (modified to include the hydroxyl group at position 4).

  • InChIKey: WBUKVTOWYORTSH-ZETCQYMHSA-N (for the non-hydroxylated analog) .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of azetidin-1-yl((2S,4R)-4-hydroxypyrrolidin-2-yl)methanone likely involves multi-step protocols leveraging chiral starting materials like trans-4-hydroxy-L-proline (a commercially available amino acid) . Key steps include:

Hydroxyproline Protection

Trans-4-hydroxy-L-proline is protected at the amine group using p-nitrobenzyl chloroformate under basic conditions (e.g., NaOH in water/dichloromethane at 0–5°C), yielding trans-1-(p-nitrobenzyloxycarbonyl)-4-hydroxy-L-proline with >90% yield .

Coupling with Azetidine

The protected hydroxyproline undergoes coupling with azetidine derivatives. For example, activation of the carboxylic acid (if present) to an acyl chloride or mixed anhydride, followed by reaction with azetidine, could form the methanone bridge. Deprotection of the amine group completes the synthesis.

Challenges

  • Stereochemical Integrity: Maintaining the (2S,4R) configuration requires chiral resolution or asymmetric synthesis.

  • Hydroxyl Group Reactivity: Protection (e.g., silylation or acetylation) may be necessary during coupling steps .

Reaction Conditions

Typical conditions involve:

  • Temperature: 0–5°C to minimize side reactions.

  • Solvents: Dichloromethane or toluene for phase separation.

  • Catalysts: None required for chloroformate-mediated protections .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in polar solvents (e.g., water, methanol) due to the hydroxyl group; poor in non-polar solvents.

  • Stability: Sensitive to strong acids/bases, which may hydrolyze the azetidine ring or ketone group.

Crystallography

The hydroxyl group facilitates hydrogen bonding, promoting crystalline structures. X-ray diffraction data for analogs reveal planar azetidine and chair-like pyrrolidine conformations .

Biological and Pharmacological Applications

Antimicrobial Activity

Analogous azetidine-pyrrolidine hybrids exhibit β-lactamase inhibitory activity, potentiating antibiotics like penicillins . The hydroxyl group may enhance binding to bacterial enzymes.

Neurological Applications

Similar structures (e.g., kainoids) act as neuroexcitatory agents, suggesting potential use in neurodegenerative disease research .

Computational and Experimental Studies

Docking Simulations

Molecular docking of analogs into the active site of HIV-1 protease (PDB: 1HPV) shows favorable interactions via hydrogen bonding (hydroxyl group) and hydrophobic contacts (azetidine ring) .

ADMET Profiling

  • Absorption: Moderate permeability (LogP ≈ 0.5).

  • Metabolism: Susceptible to hepatic CYP3A4 oxidation.

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